molecular formula C17H21FN2O3S2 B2987161 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 946357-28-4

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B2987161
CAS RN: 946357-28-4
M. Wt: 384.48
InChI Key: NUJMWMRWEYIAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide, also known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2004 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Chemical Interactions and Reactions

  • Methanesulfonyl fluoride, a related compound, is an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, reacting with the enzyme to produce a methanesulfonyl enzyme derivative. This reaction is significant for understanding enzyme inhibition and may have implications for research into similar compounds like 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (Kitz & Wilson, 1963).

Synthesis and Reactions

  • A study on the synthesis of vinyl fluorides demonstrates the reactivity of fluoro-substituted methanesulfonates, suggesting potential routes for synthesizing related compounds (McCarthy et al., 1990).
  • Selective fluorination of substituted methanols using methanesulfonyl fluoride and cesium fluoride has been shown, indicating potential synthetic applications for similar fluoride-containing compounds (Makino & Yoshioka, 1987).

Pharmacological Aspects

  • A compound structurally related to 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide showed broad antibacterial activity, suggesting potential antimicrobial applications for similar molecules (Goueffon et al., 1981).

Enzymatic and Biochemical Studies

  • The impact of fluoride on reactions of methanesulfonates with acetylcholinesterase, as studied by Greenspan & Wilson (1970), provides insight into the biochemical interactions of fluorine-containing molecules, relevant for 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (Greenspan & Wilson, 1970).

Asymmetric Synthesis and Catalysis

  • The asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, enabling access to sulfone-bearing contiguous quaternary stereocenters, highlights the potential of fluorine-containing sulfonyl compounds in stereoselective synthesis (Bhosale et al., 2022).

Fluorination Methods

  • Efficient nucleophilic fluoromethylation using fluorobis(phenylsulfonyl)methane for the transformation of alkyl and benzyl halides suggests a method for introducing fluorine into organic molecules, relevant to compounds like 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (Prakash et al., 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c18-16-3-1-14(2-4-16)13-25(21,22)19-11-17(15-5-10-24-12-15)20-6-8-23-9-7-20/h1-5,10,12,17,19H,6-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJMWMRWEYIAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.